
Geranylmagnesium bromide, 0.25 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Grignard reagents like Geranylmagnesium bromide are organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . They are usually found in solution forms such as in tetrahydrofuran (THF) .
Synthesis Analysis
Grignard reagents are typically prepared by reacting an organohalide with magnesium in an ether solvent . The reaction is exothermic and proceeds through a single electron transfer mechanism .Molecular Structure Analysis
The molecular structure of a Grignard reagent involves a carbon-magnesium bond. The carbon atom is partially negatively charged, and the magnesium atom is partially positively charged .Chemical Reactions Analysis
Grignard reagents are strong nucleophiles and bases. They can react with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds .Physical And Chemical Properties Analysis
Grignard reagents are usually colorless solutions, but they can sometimes appear brown due to the presence of side products . They are highly reactive and sensitive to moisture .作用機序
Target of Action
Geranylmagnesium bromide is an organometallic compound, specifically a Grignard reagent . Grignard reagents are known for their strong nucleophilic properties and are widely used in organic synthesis. The primary targets of Geranylmagnesium bromide are electrophilic carbon atoms, particularly those present in carbonyl groups of aldehydes, ketones, and esters .
Mode of Action
The mode of action of Geranylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in Geranylmagnesium bromide is polar, with the carbon being nucleophilic. This carbon can form a new carbon-carbon bond with the electrophilic carbon of the carbonyl group, leading to the addition of the geranyl group to the carbonyl compound .
Biochemical Pathways
Geranylmagnesium bromide doesn’t directly participate in any biochemical pathways. For example, it can be used to synthesize geranylgeraniol, a key intermediate in the biosynthesis of terpenes, terpenoids, and steroids .
Result of Action
The primary result of Geranylmagnesium bromide’s action is the formation of new carbon-carbon bonds. This enables the synthesis of a wide range of organic compounds, including complex molecules like natural products and pharmaceuticals . .
Action Environment
The action of Geranylmagnesium bromide is highly dependent on the environment. It requires anhydrous (water-free) and inert conditions, typically achieved using solvents like tetrahydrofuran (THF) . The presence of water or other protic substances can lead to the rapid decomposition of the Grignard reagent. Temperature is another crucial factor, as Grignard reactions are often performed at low temperatures to control the reaction rate .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
magnesium;(6E)-2,6-dimethylocta-2,6-diene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17.BrH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h5,7H,1,6,8H2,2-4H3;1H;/q-1;;+2/p-1/b10-5+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHRIXWDEJPMGO-XKYXOGKGSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C[CH2-])C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/[CH2-])/C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct](/img/structure/B6306554.png)
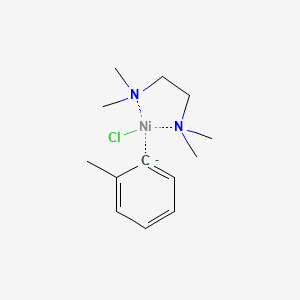

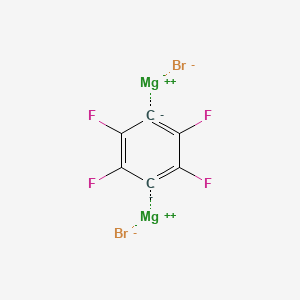

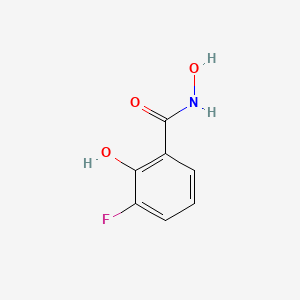
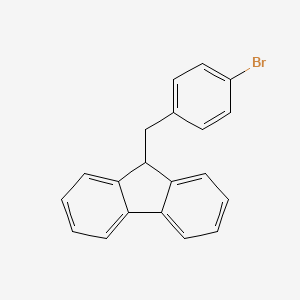
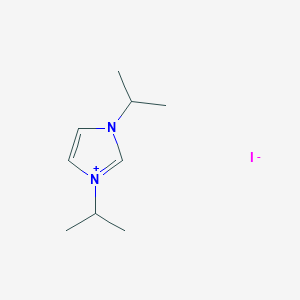



![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)
